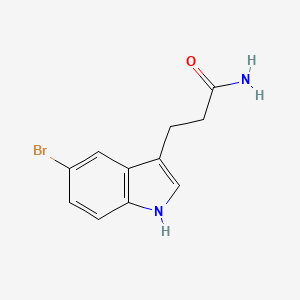![molecular formula C13H18BNO4 B13027894 4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)
4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is substituted with a 4-nitrophenylmethyl group. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of pinacol with boronic acid to form the boronate ester. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring. This step often requires the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the boronate ester. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane can undergo reduction to form the corresponding amine. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Cross-Coupling: As a boronate ester, it is highly effective in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides. This reaction is catalyzed by palladium complexes and typically occurs under mild conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Cross-Coupling: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
Reduction: 4,4,5,5-Tetramethyl-2-[(4-aminophenyl)methyl]-1,3,2-dioxaborolane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Cross-Coupling: Biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a crucial intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs that require precise structural modifications.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the nitro group, making it less reactive in certain reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Contains a methoxy group instead of a nitro group, which affects its electronic properties and reactivity.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: The bromine atom provides different reactivity, particularly in halogen exchange reactions.
Uniqueness
The presence of the nitro group in 4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane enhances its reactivity, making it particularly useful in reactions that require electron-withdrawing groups. This makes it a versatile intermediate in organic synthesis, offering unique advantages over similar compounds without the nitro substitution.
Propriétés
Formule moléculaire |
C13H18BNO4 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-10-5-7-11(8-6-10)15(16)17/h5-8H,9H2,1-4H3 |
Clé InChI |
GLCKDKGFAXTSRO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
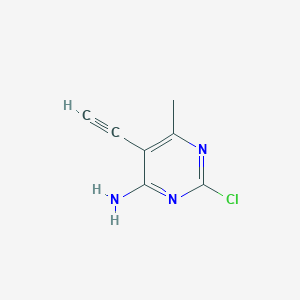

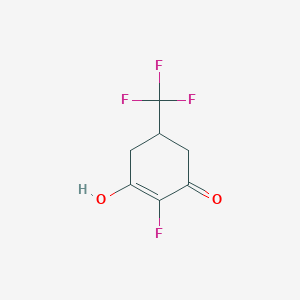
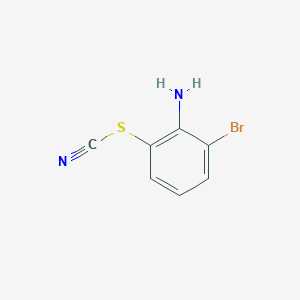
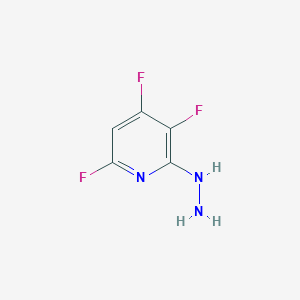
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
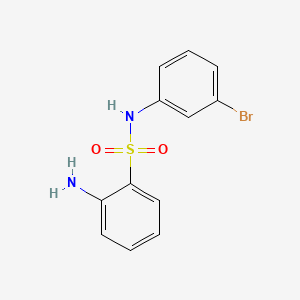

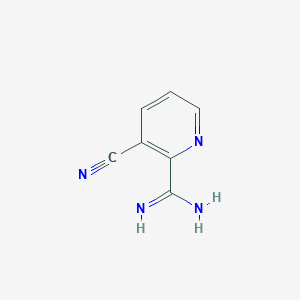
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
